molecular formula C10H11ClO2 B3024796 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone CAS No. 50343-13-0

1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone

Cat. No.: B3024796
CAS No.: 50343-13-0
M. Wt: 198.64 g/mol
InChI Key: QXNHDQWQEKVOAF-UHFFFAOYSA-N
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Description

1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone ( 50343-13-0) is a chemical compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . This compound serves as a vital synthetic intermediate in medicinal chemistry research, particularly in the development of novel chalcone derivatives . Chalcones are recognized as privileged scaffolds in drug discovery due to their broad spectrum of biological activities. Scientific studies have utilized this specific compound as a starting material for generating new families of chalcone, flavanone, and flavone derivatives . These synthesized compounds have demonstrated significant in vivo anti-inflammatory efficacy in established models, such as rat paw oedema induced by carrageenan . Furthermore, research into chalcone derivatives highlights their potential for antimicrobial, anticancer, and antiviral applications , making this compound a valuable building block for exploring new therapeutic agents against multidrug-resistant microorganisms and other conditions . This product is intended for research and laboratory use only. It is not intended for personal, animal, or human therapeutic use.

Properties

IUPAC Name

1-(3-chloro-6-hydroxy-2,4-dimethylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-5-4-8(13)9(7(3)12)6(2)10(5)11/h4,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNHDQWQEKVOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60309243
Record name 1-(3-chloro-6-hydroxy-2,4-dimethylphenyl)ethanone
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Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50343-13-0
Record name 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone
Source CAS Common Chemistry
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Record name 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone
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Record name NSC211441
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Record name 1-(3-chloro-6-hydroxy-2,4-dimethylphenyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-6-hydroxy-2,4-dimethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and enhancing the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.

Major Products:

    Oxidation: Formation of 3-chloro-6-hydroxy-2,4-dimethylbenzoic acid.

    Reduction: Formation of 1-(3-chloro-6-hydroxy-2,4-dimethylphenyl)ethanol.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. For example, its efficacy against resistant strains of bacteria highlights its potential in addressing antibiotic resistance issues.

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. Antioxidants are vital in preventing oxidative stress-related diseases. Experimental data suggest that this compound can scavenge free radicals effectively, which may contribute to its protective effects in biological systems.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Preliminary studies indicate that this compound may possess anti-inflammatory properties, potentially providing therapeutic benefits in conditions such as arthritis and cardiovascular diseases. Its mechanism of action appears to involve the inhibition of pro-inflammatory cytokines.

Synthetic Applications

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its unique structure allows chemists to modify it further for various applications, including pharmaceuticals and agrochemicals.

Photophysical Studies

Recent investigations have explored the photophysical properties of this compound, revealing its potential use in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds to produce reactive oxygen species that can selectively destroy cancer cells. The efficiency of this compound in this context is under active research.

Case Study 1: Antimicrobial Efficacy

A study published in the IOSR Journal evaluated the antimicrobial activity of several derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a lead compound for new antibiotic development .

Case Study 2: Antioxidant Activity Assessment

In another study focused on antioxidant properties, researchers utilized various assays (DPPH and ABTS) to measure the free radical scavenging activity of this compound. The findings demonstrated that the compound exhibited strong antioxidant activity comparable to established antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone involves its interaction with various molecular targets. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes structurally related hydroxyacetophenones, emphasizing substituent variations and their impact on properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Synthesis Method Reference
1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone C₁₀H₁₁ClO₂ 198.65 Cl (3), OH (6), CH₃ (2,4) 110–112 Fries rearrangement
1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone C₉H₉ClO₃ 200.62 Cl (2), OH (6), OCH₃ (4) Not reported Friedel-Crafts acylation
1-(3-Chloro-2-hydroxy-4,6-dimethoxyphenyl)ethanone C₁₀H₁₁ClO₄ 230.65 Cl (3), OH (2), OCH₃ (4,6) Not reported Multi-step alkylation/oxidation
1-(6-Hydroxy-2,4-dimethoxy-3-methylphenyl)ethanone (Bancroftinone) C₁₁H₁₄O₄ 210.23 OH (6), OCH₃ (2,4), CH₃ (3) Not reported Natural extraction or alkylation
1-(3-Chloro-2,6-dihydroxy-5-propylphenyl)ethanone C₁₁H₁₃ClO₃ 228.68 Cl (3), OH (2,6), CH₂CH₂CH₃ (5) Not reported Literature procedures (e.g., [1067])

Key Observations :

  • Chlorine Placement : Chlorine at position 2 (vs. 3) alters steric and electronic effects, influencing reactivity in further substitutions .
  • Extended Alkyl Chains : The propyl group in increases hydrophobicity, which may affect biological membrane permeability.

Case Study: Methoxy vs. Methyl Substitution

Comparing this compound with 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone ():

  • Electronic Effects : Methoxy (-OCH₃) is electron-donating, activating the ring toward electrophilic substitution, whereas methyl (-CH₃) offers steric bulk.
  • Synthetic Yield : Friedel-Crafts acylation for methoxy analogs () yields 38%, lower than Fries rearrangement (90% for the target compound ), likely due to competing side reactions.

Biological Activity

1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone, a chromone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally related to various bioactive molecules and has been investigated for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H11ClO2\text{C}_{12}\text{H}_{11}\text{ClO}_2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. A study conducted on its copper(II) complexes demonstrated significant antibacterial activity against Escherichia coli and Bacillus subtilis. The results indicated that the ligand and its complexes exhibited moderate to good antibacterial effects, particularly against Bacillus subtilis, with inhibition zones measured as follows:

CompoundDiameter of Zone of Inhibition (mm)
Ligand (1c)E. coli: 18 mm
B. subtilis: 19 mm
Copper ComplexE. coli: 17 mm
B. subtilis: 20 mm
Ciprofloxacin (Control)E. coli: 40 mm
B. subtilis: 35 mm

The study concluded that while the copper complex showed slightly reduced activity against E. coli, it maintained good efficacy against B. subtilis .

Anticancer Activity

The potential anticancer effects of chromone derivatives, including this compound, have been explored in various research contexts. Chromones are known for their ability to inhibit cancer cell proliferation through multiple mechanisms, such as inducing apoptosis and inhibiting angiogenesis. Specific studies have reported that chromone derivatives can modulate signaling pathways involved in cancer progression, making them promising candidates for further development in cancer therapy .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, chromone derivatives exhibit anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response. The anti-inflammatory activity is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases .

Study on Antimicrobial Efficacy

A detailed investigation into the antimicrobial efficacy of this compound was performed using the agar well diffusion method. The study compared the compound's activity with standard antibiotics and found that while it exhibited moderate activity against both bacterial strains tested, its copper complex showed enhanced efficacy .

Study on Anticancer Mechanisms

In vitro studies examining the anticancer mechanisms of chromone derivatives have shown that they can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, treatment with specific chromones resulted in increased expression of pro-apoptotic factors while decreasing anti-apoptotic proteins, indicating a shift towards programmed cell death in cancer cells .

Q & A

Q. What are the key synthetic routes for 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone, and how can regioselectivity be controlled?

The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted benzene derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). To achieve regioselectivity for the 3-chloro-6-hydroxy-2,4-dimethyl substitution, pre-functionalization of the aromatic ring is critical. For example, protecting the hydroxy group (e.g., using acetyl or trimethylsilyl groups) prior to introducing the chloro and methyl substituents can prevent unwanted side reactions. Post-synthesis deprotection under mild acidic or basic conditions restores the hydroxy group .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • NMR : 1^1H NMR can identify the methyl groups (δ ~2.3–2.6 ppm for acetyl methyl, δ ~2.1–2.3 ppm for aromatic methyl) and hydroxy proton (δ ~5.5–6.0 ppm, broad). 13^{13}C NMR confirms the carbonyl carbon (δ ~205–210 ppm) and aromatic carbons influenced by substituents.
  • IR : A strong C=O stretch (~1680–1720 cm⁻¹) and O–H stretch (~3200–3600 cm⁻¹) are key. The absence of undesired functional groups (e.g., aldehydes) should be verified.
  • MS : Electron ionization (EI-MS) typically shows a molecular ion peak [M⁺•] matching the molecular weight (C₁₀H₁₁ClO₂: 198.6 g/mol). Fragmentation patterns (e.g., loss of COCH₃ or Cl) further validate the structure .

Q. What purification methods are optimal for isolating this compound?

Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is effective due to the compound’s moderate solubility. Column chromatography with silica gel and a gradient eluent (hexane/ethyl acetate) can resolve impurities, particularly if byproducts from incomplete substitution or protection/deprotection steps are present. Monitoring by TLC (Rf ~0.4–0.6 in 3:1 hexane:EtOAc) ensures purity .

Advanced Research Questions

Q. How do the steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

The 3-chloro group acts as a weak electron-withdrawing group, directing electrophilic attacks to the para position relative to itself. However, steric hindrance from the 2,4-dimethyl groups limits accessibility, favoring reactions at the 5-position. Computational studies (e.g., DFT) can model charge distribution and reactive sites, guiding catalyst selection for Suzuki or Ullmann couplings. Experimental validation via Hammett plots or kinetic isotope effects may resolve conflicting reactivity predictions .

Q. What strategies resolve discrepancies in reported melting points or spectral data across studies?

Cross-reference data with authoritative databases (e.g., NIST Chemistry WebBook for IR/MS , PubChem for synthetic protocols ). Reproduce experiments under standardized conditions (e.g., heating rate for melting point determination). If inconsistencies persist, consider polymorphism or solvate formation, which can be confirmed via X-ray crystallography or differential scanning calorimetry (DSC) .

Q. How can computational chemistry predict the compound’s behavior in catalytic systems?

Quantitative Structure-Property Relationship (QSPR) models or molecular docking simulations can predict interactions with catalytic sites (e.g., enzyme active sites or metal-organic frameworks). For example, molecular dynamics simulations may reveal binding affinities in enzyme-inhibitor studies, while DFT calculations optimize transition states for acyl transfer reactions. Validate predictions with kinetic assays or crystallographic data .

Q. What experimental design considerations are critical for studying degradation pathways?

Use accelerated stability testing under varied pH, temperature, and light exposure. High-resolution LC-MS identifies degradation products (e.g., dechlorination or oxidation derivatives). Control for matrix effects by spiking the compound into model environmental or biological systems. Statistical tools (e.g., PCA for spectral data) differentiate degradation patterns from experimental noise .

Methodological Tables

Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
1^1H NMRδ 2.35 (s, 3H, COCH₃), δ 2.25 (s, 6H, CH₃), δ 5.85 (s, 1H, OH)
IR1685 cm⁻¹ (C=O), 3250 cm⁻¹ (O–H)
EI-MSm/z 198 (M⁺•), 153 (M⁺• – COCH₃)

Table 2. Synthetic Optimization Parameters

ParameterOptimal ConditionRationale
CatalystAlCl₃ (1.2 equiv)Maximizes Friedel-Crafts acylation yield
SolventAnhydrous CH₂Cl₂Prevents hydrolysis of acyl chloride
Temperature0°C → RTControls exothermic reaction
ProtectionAcetyl groupStabilizes hydroxy group during chlorination

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone
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1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone

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